U-II-(4-11) (human), also known as Urotensin II, is a peptide that plays a significant role in various physiological processes in humans. It is primarily recognized for its potent vasoconstrictive properties and involvement in cardiovascular regulation. Urotensin II is derived from a precursor protein and is classified under the family of neuropeptides, specifically as a member of the urotensin family. Its primary function relates to the modulation of blood pressure and fluid balance, influencing both vascular and cardiac functions.
Urotensin II is synthesized from the prepro-urotensin II precursor, which is primarily expressed in the brain, heart, and vascular tissues. The classification of U-II-(4-11) falls under neuropeptides, characterized by their short chains of amino acids that serve as signaling molecules within the nervous system and other tissues.
The synthesis of U-II-(4-11) involves several methods that can be categorized into chemical synthesis and recombinant DNA technology. Chemical synthesis typically employs solid-phase peptide synthesis techniques, allowing for the stepwise addition of amino acids to form the peptide chain.
The molecular structure of U-II-(4-11) consists of 11 amino acids with a specific sequence that determines its biological activity. The structure can be represented as follows:
The molecular weight of U-II-(4-11) is approximately 1,200 Da, and it features disulfide bonds between cysteine residues which are crucial for its structural stability.
U-II-(4-11) participates in various biochemical reactions primarily through its interaction with specific receptors known as urotensin II receptors (UT). These interactions lead to downstream signaling pathways that affect vascular smooth muscle contraction and influence blood pressure regulation.
The binding of U-II-(4-11) to its receptor activates G-protein coupled receptor pathways, leading to increased intracellular calcium levels and subsequent vasoconstriction.
The mechanism of action for U-II-(4-11) involves its binding to urotensin II receptors located on vascular smooth muscle cells. This binding triggers a cascade of intracellular events:
Studies have shown that U-II-(4-11) has a higher affinity for its receptors compared to other vasoactive peptides, highlighting its potent biological effects.
U-II-(4-11) is a hydrophilic peptide with solubility in aqueous solutions. Its stability is influenced by environmental factors such as pH and temperature.
The peptide exhibits characteristics typical of biomolecules, including susceptibility to enzymatic degradation by peptidases. Its disulfide bonds contribute to its structural integrity but can also be targets for reduction reactions.
Spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to analyze the purity and confirm the structure of synthesized U-II-(4-11).
Urotensin II has been extensively studied for its role in cardiovascular physiology and pathology. Its applications include:
Urotensin-II (U-II) is a phylogenetically conserved neuropeptide originally isolated from teleost fish and later identified in mammals, including humans. The full-length human U-II consists of 11 amino acids (Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val), featuring a disulfide bridge between Cys5 and Cys10 that constrains a cyclic hexapeptide core (c[CFWKYC]). This cyclic region is evolutionarily conserved across species and represents the minimal structural motif required for biological activity [3] [9]. Proteolytic processing of full-length U-II generates truncated fragments, among which U-II-(4–11) (Asp-c[CFWKYC]-Val) has emerged as a critical target for pharmacological research due to its retention of high receptor affinity and potency comparable to the parent peptide [3] [6].
The significance of U-II-(4–11) lies in its dual role as:
Table 1: Key Structural Features of U-II-(4–11) (Human)
Property | Description |
---|---|
Amino Acid Sequence | H-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH |
Cyclic Core | c[Cys⁵-Phe⁶-Trp⁷-Lys⁸-Tyr⁹-Cys¹⁰] (Disulfide bond: Cys⁵–Cys¹⁰) |
Molecular Weight | 1,081.24 Da |
Pharmacophore Triad | Trp⁷-Lys⁸-Tyr⁹ |
Receptor Affinity (hUTR) | KD ≈ 0.17–10 nM [6] |
The biological relevance of U-II-(4–11) stems from structure-activity relationship (SAR) studies demonstrating that truncation of N-terminal residues 1–3 preserves full agonist activity at UTR. Key evidence includes:
Table 2: Functional Comparison of U-II Fragments
Peptide | Relative Binding Affinity (%) | Calcium Mobilization (EC50, nM) | Receptor Internalization |
---|---|---|---|
U-II (full) | 100 | 0.17 | Yes |
U-II-(4–11) | 98 | 1.2 | Yes |
U-II-(5–11) | 15 | 85 | Partial |
Cyclic [5–10] | 92 | 2.5 | Yes |
Despite advances, critical gaps persist in understanding U-II-(4–11)'s pharmacology:
These gaps represent methodological (e.g., lack of UTR crystal structure), analytical (e.g., detection limits), and conceptual (e.g., signaling bias) challenges that constrain translational applications [6] [9].
The investigation of U-II-(4–11) operates within three interconnected theoretical frameworks:
GPCR Ligand-Receptor Dynamics:UTR activation follows a multi-step model where U-II-(4–11) binding induces reorganization of transmembrane helices (TM3, TM5, TM6), facilitating G-protein coupling. The disulfide bridge is theorized to stabilize a bioactive conformation that "locks" the ligand-receptor complex, prolonging residence time. This model is supported by computational docking using δ-opioid receptor templates but requires experimental validation [6].
Peptide Drug Design Principles:U-II-(4–11) exemplifies the "message–address" concept: The cyclic core (c[CFWKYC]) delivers the "message" for receptor activation, while the N-terminal Asp⁴ and C-terminal Val¹¹ may serve as "address" domains influencing pharmacokinetics. Modifications (e.g., D-amino acids, lipid conjugation) follow established strategies to enhance proteolytic resistance, as seen in GLP-1 analogs like liraglutide [9].
Knowledge Gap Typology:Research on U-II-(4–11) intersects four gap classes [4] [7]:
Conceptual boundaries for U-II-(4–11) research exclude:
Table 3: U-II-(4–11) in Context of Therapeutic Peptide Development
Attribute | U-II-(4–11) | GLP-1 Analogs (e.g., Liraglutide) | Ziconotide |
---|---|---|---|
Origin | Human U-II fragment | Human GLP-1 modified | Cone snail toxin |
Modifications | None (native) | Fatty acid conjugation | None (native) |
Target | UTR (GPCR) | GLP-1R (GPCR) | N-type Ca²⁺ channels |
Key Challenge | Irreversible binding | Short half-life | Intrathecal delivery |
Therapeutic Area | Cardiovascular, renal | Metabolic (T2DM) | Chronic pain |
Compound Names in Article:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7